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molecular formula C7H5BFNO2 B1351157 5-Cyano-2-fluorophenylboronic acid CAS No. 468718-30-1

5-Cyano-2-fluorophenylboronic acid

Cat. No. B1351157
M. Wt: 164.93 g/mol
InChI Key: ITCSMTHUTFTXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06777437B2

Procedure details

n-BuLi (1.9 M, 26.3 mL, 50 mmol) was added dropwise to a solution of diisopropylamine (7.71 mL, 55 mmol) in 100 mL anhydrous THF under N2 at 0° C. After 10 minutes, the reaction was cooled to −78° C. A solution of 4-fluorobenzonitrile (6.06 g, 50 mmol) in 20 mL anhydrous THF was added dropwise, at such a rate to maintain an internal temperature of −78° C. After stirring for 1 h at this temperature, trimethyl borate (8.41 mL, 75 mmol) was added dropwise at such a rate to maintain an internal temperature of −78° C. The reaction was stirred and gradually warmed to room temperature over 16 h. The reaction was cooled to 10° C. and 25 mL 6N HCl was added. After stirring at room temperature for 4 h, the reaction was partitioned between water and ethyl acetate. The organic layer was washed three times with 100 mL 2N NaOH. The aqueous layers were pooled and adjusted to pH 6 with 6N HCl. The white solid which forms was extracted by three washes of 100 mL Ethyl acetate. The organic layers were pooled, dried over sodium sulfate, concentrated and dried under high vacuum to give 2-fluoro-5-cyanophenyl boronic acid (5.74 g, 70%). 1H NMR (500 MHz, acetone-d6) 8.08 (1H, dd, J=2.14, 5.5 Hz), 7.90 (1H, m), 7.31 (1H, t, J=8.85 Hz). Anal. calcd. for C7H5BFNO2: C, 50.97; H, 3.05; N, 8.49. Found: C, 51.19; H, 3.19; N, 8.26.
Quantity
26.3 mL
Type
reactant
Reaction Step One
Quantity
7.71 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
8.41 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(NC(C)C)(C)C.[F:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1.[B:22](OC)([O:25]C)[O:23]C.Cl>C1COCC1>[F:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][C:15]=1[B:22]([OH:25])[OH:23]

Inputs

Step One
Name
Quantity
26.3 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
7.71 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.06 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8.41 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at such a rate to maintain an internal temperature of −78° C
ADDITION
Type
ADDITION
Details
was added dropwise at such a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature of −78° C
TEMPERATURE
Type
TEMPERATURE
Details
gradually warmed to room temperature over 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 10° C.
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed three times with 100 mL 2N NaOH
EXTRACTION
Type
EXTRACTION
Details
The white solid which forms was extracted by three washes of 100 mL Ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C#N)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.74 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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